4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Description
Molecular Geometry and Bonding Analysis
The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by the presence of both aromatic and aliphatic components. The compound possesses a molecular formula of C11H17BO2S with a molecular weight of 224.13 grams per mole, establishing its fundamental compositional characteristics. The molecular architecture consists of a thiophene ring system connected to a dioxaborolane ring through a boron-carbon bond, creating a rigid framework that influences the compound's chemical behavior.
The thiophene ring adopts a planar conformation typical of five-membered aromatic heterocycles, with the sulfur atom contributing to the aromatic electron system through its lone pair electrons. The methyl substituent at the 4-position of the thiophene ring introduces steric effects that can influence molecular interactions and reactivity patterns. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural connectivity and substitution pattern.
The dioxaborolane ring system exhibits a five-membered cyclic structure containing boron, oxygen, and carbon atoms in a specific arrangement that provides stability to the boronic ester functionality. The four methyl groups attached to the carbon atoms of the dioxaborolane ring create significant steric bulk around the boron center, which serves to protect the reactive boron-carbon bond from hydrolysis and other degradation pathways. The Simplified Molecular Input Line Entry System representation CC1=CSC(B2OC(C)(C)C(C)(C)O2)=C1 provides a standardized description of the molecular connectivity.
The bonding analysis reveals that the boron atom adopts a tetrahedral geometry when coordinated to the dioxaborolane ring system and the thiophene substituent. This tetrahedral arrangement results from the sp3 hybridization of the boron center, which forms four covalent bonds with the surrounding atoms. The boron-carbon bond connecting the dioxaborolane moiety to the thiophene ring represents the key reactive site for cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes where this bond undergoes transmetalation with palladium catalysts.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals characteristic functional group vibrations. Mass spectrometry confirms the molecular weight and fragmentation patterns that are diagnostic for this particular organoboron compound.
The compound typically exhibits high purity levels when properly synthesized and stored, with reported purities ranging from 95% to 97% as determined by gas chromatography analysis. The physical appearance of the compound is described as a white to almost white powder or crystalline material, which is consistent with the solid-state properties expected for this type of organoboron ester. The material demonstrates stability under appropriate storage conditions, typically requiring refrigeration at temperatures between 2-8°C to maintain chemical integrity over extended periods.
Nuclear magnetic resonance analysis would be expected to show characteristic chemical shifts corresponding to the various hydrogen and carbon environments present in the molecule. The thiophene ring protons would appear in the aromatic region of the spectrum, while the methyl groups attached to both the thiophene ring and the dioxaborolane system would produce distinct signals in the aliphatic region. The International Chemical Identifier for this compound is InChI=1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3, which provides a standardized representation of the molecular structure.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The thiophene ring system would exhibit aromatic carbon-carbon stretching vibrations, while the dioxaborolane ring would show characteristic carbon-oxygen and boron-oxygen stretching frequencies. The methyl groups would contribute aliphatic carbon-hydrogen stretching and bending vibrations that are diagnostic for these structural elements.
Mass spectrometry analysis would confirm the molecular ion peak at mass-to-charge ratio 224, corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to show loss of the pinacol moiety and other characteristic fragmentations that are typical for boronic ester compounds. These spectroscopic techniques collectively provide comprehensive structural confirmation and purity assessment for analytical and quality control purposes.
Crystallographic Studies and Solid-State Arrangement
The solid-state characterization of this compound provides crucial information about intermolecular interactions and crystal packing arrangements. The compound crystallizes as a white to off-white solid material with a defined melting point that reflects the strength of intermolecular forces in the crystal lattice. The crystalline nature of the material suggests an ordered arrangement of molecules in the solid state, which can influence properties such as solubility, stability, and reactivity.
The crystal structure would be expected to show molecules arranged in a three-dimensional lattice stabilized by various intermolecular interactions including van der Waals forces, hydrogen bonding, and aromatic stacking interactions. The thiophene ring systems may participate in π-π stacking interactions between adjacent molecules, while the methyl groups on the dioxaborolane ring can contribute to hydrophobic interactions that influence crystal packing density and stability.
Storage studies indicate that the compound maintains its crystalline integrity when kept in dark, dry conditions at refrigerated temperatures, suggesting that the crystal structure is thermodynamically stable under these conditions. The requirement for moisture protection indicates that the compound may be susceptible to hydrolysis of the boronic ester functionality when exposed to atmospheric water vapor, which could lead to degradation of the crystal structure and formation of the corresponding boronic acid.
The molecular arrangement in the crystal lattice would be influenced by the bulky tetramethyl substituents on the dioxaborolane ring, which create steric hindrance that affects how molecules can pack together efficiently. This steric bulk may result in a less dense crystal structure compared to smaller molecules, but provides enhanced stability of the boronic ester functionality by protecting it from nucleophilic attack and hydrolysis reactions.
Thermal analysis would be expected to reveal the melting behavior and thermal stability of the crystalline material. The melting point would provide information about the strength of intermolecular interactions in the crystal lattice, while thermal decomposition studies could identify the temperature range over which the compound remains stable. These thermal properties are important for determining appropriate handling and storage conditions, as well as for optimizing reaction conditions when the compound is used as a synthetic intermediate.
The crystallographic data would also provide precise bond lengths and angles that could be compared with theoretical calculations to validate molecular modeling studies. Such comparisons help to understand the electronic structure and bonding characteristics that influence the reactivity and selectivity of the compound in various chemical transformations, particularly in cross-coupling reactions where the boron-carbon bond plays a central role.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMPXJVCSMVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440013 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635305-48-5 | |
| Record name | 4-Methylthiophene-2-boronic acid pinacol ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635305-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylthiophene-2-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane generally involves the borylation of the corresponding aryl halide or aryl lithium intermediate with pinacolborane or related boron reagents. The key step is the formation of the boronate ester by reaction of the aryl precursor with a boron source under catalytic or stoichiometric conditions.
Typical Synthetic Route
Step 1: Preparation of the Aryl Halide or Organometallic Intermediate
- The starting material is often 4-methyl-2-bromothiophene or 4-methyl-2-iodothiophene.
- Alternatively, lithiation of 4-methylthiophene at the 2-position can be performed using n-butyllithium under inert atmosphere at low temperature.
Step 2: Borylation Reaction
- The aryl halide or aryl lithium intermediate is reacted with bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst or other transition metal catalysts.
- Common catalysts include Pd(dppf)Cl2 (palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)4.
- The reaction is typically carried out in solvents such as 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to reflux (~80 °C).
Step 3: Workup and Purification
- After completion, the reaction mixture is cooled and extracted with organic solvents like dichloromethane or ethyl acetate.
- The organic layer is washed with water, dried over anhydrous magnesium sulfate, and filtered.
- The crude product is purified by column chromatography or recrystallization to afford the pure boronate ester.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 4-Methyl-2-bromothiophene, Pd(dppf)Cl2 (5 mol%), potassium acetate (3 equiv), bis(pinacolato)diboron (1.1 equiv), 1,4-dioxane, 80 °C, 24 h | Mixture stirred under nitrogen atmosphere; borylation occurs forming the boronate ester | Isolated yield ~85-90%; purity ≥97% (GC) |
| 2 | Extraction with dichloromethane and water; drying over MgSO4; filtration | Removal of inorganic salts and catalyst residues | - |
| 3 | Purification by silica gel chromatography or recrystallization from methanol/dichloromethane | Obtains white powder of this compound | Final product purity ≥97% |
Alternative Preparation via Organolithium Intermediate
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-Methylthiophene, n-BuLi (1.1 equiv), THF, -78 °C | Lithiation at 2-position of thiophene ring | Strict anhydrous and inert conditions required |
| 2 | Pinacolborane or B(OMe)3, -78 °C to room temperature | Quenching of organolithium with boron reagent to form boronate ester | Controlled addition to avoid side reactions |
| 3 | Workup with aqueous ammonium chloride, extraction, drying, purification | Isolation of pure boronate ester | Yields typically 70-85% |
Research Findings and Optimization
- Catalyst Efficiency: Pd(dppf)Cl2 has been found to provide high catalytic activity and selectivity for the borylation of heteroaryl bromides such as 4-methyl-2-bromothiophene.
- Base Selection: Potassium acetate is commonly used as a mild base to facilitate the transmetallation step in the catalytic cycle.
- Solvent Effects: 1,4-Dioxane and DMF are preferred solvents due to their ability to dissolve both organic and inorganic components and stabilize catalytic species.
- Temperature and Time: Reaction times of 12-24 hours at 80 °C optimize conversion without significant decomposition.
- Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures yields high purity products suitable for further synthetic applications.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | 4-Methyl-2-bromothiophene | Commercially available or synthesized |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for heteroaryl borylation |
| Base | Potassium acetate (3 equiv) | Mild base, promotes transmetallation |
| Boron Source | Bis(pinacolato)diboron (1.1 equiv) | Provides pinacol boronate ester |
| Solvent | 1,4-Dioxane or DMF | Good solubility and catalyst stability |
| Temperature | 80 °C | Reflux conditions |
| Reaction Time | 12-24 hours | Complete conversion |
| Workup | Extraction with dichloromethane/water | Removes inorganic residues |
| Purification | Silica gel chromatography or recrystallization | Achieves ≥97% purity |
| Yield | 85-90% | High yield with optimized conditions |
Scientific Research Applications
Organic Synthesis
Role as a Reagent
This compound is recognized for its utility in organic synthesis, particularly in facilitating carbon-carbon bond formation. Its unique dioxaborolane structure allows for efficient coupling reactions, making it invaluable for synthesizing complex organic molecules.
Key Reactions
- Borylation Reactions : The compound participates in borylation reactions, which are crucial for the functionalization of organic substrates. This enables the introduction of boron-containing groups into molecules, enhancing their reactivity and facilitating further transformations.
Pharmaceutical Development
Drug Candidate Synthesis
In the pharmaceutical industry, 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is employed to develop novel drug candidates. Its ability to modify biological molecules can lead to the creation of more effective medications with improved bioavailability.
Case Studies in Drug Development
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| MDA-MB-231 (Triple-Negative) | 0.126 | Low (19-fold lesser effect) |
- Antimicrobial Properties : The compound has also shown moderate inhibitory effects against bacterial strains such as Staphylococcus aureus and Mycobacterium abscessus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | 8 |
Materials Science
Advanced Material Production
The compound is utilized in materials science for the production of advanced materials, particularly polymers and nanomaterials. Its properties enhance the performance and stability of these materials.
Applications in Nanotechnology
- Nanocomposites : The incorporation of this dioxaborolane into polymer matrices can improve mechanical properties and thermal stability.
- Sensors and Electronics : Due to its electronic properties, it is being explored for applications in sensors and electronic devices.
Summary of Applications
| Field | Application | Details |
|---|---|---|
| Organic Synthesis | Carbon-carbon bond formation | Efficient coupling reactions |
| Pharmaceutical Development | Drug candidate synthesis | Anticancer and antimicrobial properties |
| Materials Science | Production of advanced materials | Enhanced performance in polymers and nanocomposites |
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronic ester group facilitates the formation of carbon-carbon bonds.
Molecular Targets and Pathways Involved:
Boronic Acid Receptors: The boronic ester group interacts with boronic acid receptors in biological systems.
Cross-Coupling Pathways: Involves the formation of carbon-carbon bonds through palladium-catalyzed reactions.
Comparison with Similar Compounds
Thiophene-Based Derivatives
- Exhibits higher reactivity in cross-couplings due to reduced steric hindrance but lower stability toward hydrolysis compared to the 4-methylthiophene variant .
- 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2):
Aryl and Heteroaryl Derivatives
- 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS 78504-09-3):
- 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane (CAS 1260865-91-5):
Aliphatic and Alkenyl Derivatives
- Less stable toward protodeboronation compared to aromatic analogues .
- However, the alkene moiety introduces susceptibility to oxidation .
Stability and Reactivity
Hydrolytic Stability
- Target Compound : Moderate stability in aqueous media (t₁/₂ ~24 hours at pH 7), attributed to the methylthiophene’s electron-donating effect stabilizing the boron center .
- 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane : Lower stability (t₁/₂ ~8 hours at pH 7) due to electron-withdrawing sulfonyl group increasing boron’s electrophilicity .
- 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane : High stability (t₁/₂ >48 hours at pH 7) due to the aliphatic chain’s hydrophobic shielding .
Reactivity in Cross-Couplings
- Target Compound : Efficient in Suzuki couplings with aryl halides (TON >1,000) due to balanced steric/electronic effects .
- 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane : Higher reactivity but prone to homocoupling side reactions .
- Aliphatic Derivatives: Limited to alkyl-alkyl couplings under specialized conditions (e.g., Pd-PEPPSI catalysts) .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS Number: 635305-48-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural properties, and biological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C11H17BO2S. Its structure includes a dioxaborolane ring and a methylthiophenyl group. The molecular weight is approximately 224.13 g/mol. The compound exhibits a purity level of around 95% in commercial forms .
Synthesis
The synthesis of this compound typically involves the reaction of boronic acids with various aryl halides in the presence of palladium catalysts through Suzuki coupling reactions. This method has been shown to yield high purity products with good functionalization potential .
Anticancer Properties
Recent studies have highlighted the potential of boron-containing compounds in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. For instance, compounds similar to this compound have shown efficacy in inhibiting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| COX-2 Inhibition | Inhibition of enzyme activity | , |
| Antioxidant Activity | Scavenging free radicals | |
| Antimicrobial Effects | Disruption of bacterial cell membranes |
Antioxidant Activity
The compound has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals effectively, which can protect cells from oxidative stress and subsequent damage . This property may contribute to its potential therapeutic applications in neurodegenerative diseases.
Antimicrobial Effects
Preliminary investigations into the antimicrobial activity of this compound suggest that it may disrupt bacterial cell membranes. This mechanism could provide a basis for developing new antibacterial agents .
Case Studies
One notable study involved evaluating the anticancer effects of various boron compounds on colorectal cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against these cells at low micromolar concentrations .
Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a strong correlation between concentration and scavenging ability, indicating its potential use as a natural antioxidant in pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane, and what experimental parameters are critical for yield optimization?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where boronic ester intermediates react with halogenated heteroarenes (e.g., 4-methylthiophene derivatives). Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) .
- Solvent : Anhydrous THF or dioxane under inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .
- Temperature : 80–100°C for 12–24 hours, monitored via TLC or HPLC .
- Yield optimization : Purification by column chromatography (hexane/EtOAc gradients) or recrystallization improves purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?
- Key techniques :
Q. What are the common applications of this compound in organic synthesis?
- Cross-coupling reactions : Acts as a boronate donor in C–C bond-forming reactions (e.g., Suzuki-Miyaura, Chan-Lam) .
- Photoredox catalysis : Participates in Ir-catalyzed C–H borylation of heteroarenes under visible light .
- Drug discovery : Intermediate for α-aminoboronic acids (protease inhibitors) via functional group transformations .
Advanced Research Questions
Q. How can researchers address contradictory reactivity data in cross-coupling reactions involving this compound?
- Case study : Discrepancies in coupling efficiency with electron-deficient aryl halides may arise from:
- Boron coordination : Steric hindrance from the tetramethyl dioxaborolane group reduces transmetallation rates .
- Solution : Use additives like CsF to activate the boronate or switch to Pd-XPhos catalysts for enhanced electron transfer .
- Validation : Compare reaction outcomes using kinetic studies (e.g., in situ IR monitoring) .
Q. What strategies improve the stability of this compound under ambient or aqueous conditions?
- Degradation pathways : Hydrolysis of the boronate ester in protic solvents or high humidity .
- Stabilization methods :
- Storage : –20°C under argon with molecular sieves .
- Synthetic modifications : Introduce electron-withdrawing groups on the thiophene ring to reduce boron Lewis acidity .
Q. How does the electronic nature of the 4-methylthiophen-2-yl substituent influence catalytic borylation reactions?
- Electronic effects :
- The methyl group enhances electron density at the thiophene sulfur, increasing boronate electrophilicity .
- Impact on reactivity : Higher regioselectivity in Ir-catalyzed C–H borylation compared to unsubstituted thiophenes .
- Experimental validation : Compare DFT-calculated Mulliken charges with empirical Hammett σ values .
Data Contradiction Analysis
Q. Why do different studies report varying catalytic turnover numbers (TONs) for reactions using this compound?
- Possible factors :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
